t-Butylpent-4-ynyloxy diphenyl silane
Description
t-Butylpent-4-ynyloxy diphenyl silane is a silicon-based organometallic compound characterized by a tert-butyl group, diphenyl silane framework, and a pent-4-ynyloxy substituent. Its synthesis involves photoredox catalysis under visible light, as demonstrated in a 2021 study (Scheme J, Angew. Chem. Int. Ed.). The compound was synthesized via reaction of cesium 2-((4-((tert-butyldiphenylsilyl)oxy)-2-methylbutan-2-yl)oxy)-2-oxoacetate with phenyl ethynylbenziodoxolone (PhEBX) in the presence of 4CzIPN as a photocatalyst, yielding 41% of the product after column chromatography . The alkynyloxy group and bulky tert-butyl substituent contribute to its steric and electronic properties, making it relevant in organic synthesis, particularly in photochemical applications.
Properties
CAS No. |
91266-03-4 |
|---|---|
Molecular Formula |
C21H26OSi |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tert-butyl-pent-4-ynoxy-diphenylsilane |
InChI |
InChI=1S/C21H26OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h1,7-12,14-17H,6,13,18H2,2-4H3 |
InChI Key |
LFOHWUQSMHJNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Properties : The alkynyloxy group in this compound enables conjugation and photochemical activity, unlike the telluride or selenide groups in phenyl benzyl chalcogenides, which prioritize redox reactivity .
Reactivity and Stability
- Oxidative Stability : The silane backbone in this compound offers greater oxidative stability compared to telluride or selenide analogs, which are prone to chalcogen bond cleavage under harsh conditions .
- Photochemical Activity: The alkynyloxy group facilitates photoinduced electron transfer, a feature absent in non-conjugated silanes like triethoxy derivatives .
Lumping Strategy Considerations
As per the lumping strategy (grouping structurally similar compounds), this compound could be categorized with alkynyl-substituted silanes due to shared reactivity pathways (e.g., alkyne participation in click chemistry). However, its tert-butyl group distinguishes it from simpler alkyl silanes, warranting separate analysis in mechanistic studies .
Research Implications
- Catalysis : The compound’s photoredox-active alkynyloxy group positions it as a candidate for light-driven cross-coupling reactions, contrasting with chalcogenide silanes used in thermal catalysis .
- Material Science : Its steric bulk may enhance stability in silicone-based polymers compared to linear-chain silanes .
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